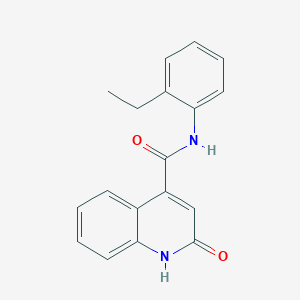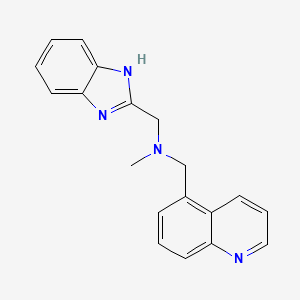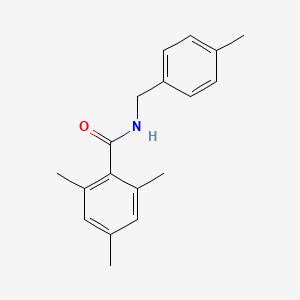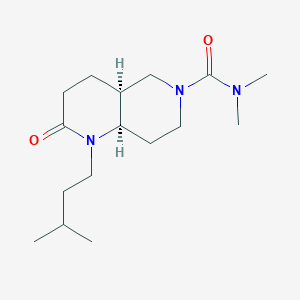![molecular formula C13H19NO2S B5461285 5-ethyl-N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5461285.png)
5-ethyl-N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-ethyl-N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenecarboxamide, also known as EFT-508, is a small molecule inhibitor that has been developed as a potential treatment for cancer. It works by targeting specific enzymes involved in cancer cell growth and proliferation, making it a promising candidate for cancer therapy.
Mecanismo De Acción
5-ethyl-N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenecarboxamide works by inhibiting the activity of MNK1 and MNK2, which are involved in the regulation of protein synthesis. These enzymes are overexpressed in many types of cancer cells, leading to increased cell growth and proliferation. By inhibiting these enzymes, 5-ethyl-N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenecarboxamide can slow down or stop cancer cell growth, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
Studies have shown that 5-ethyl-N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenecarboxamide can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, which are important steps in cancer metastasis. Additionally, 5-ethyl-N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenecarboxamide has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory and autoimmune disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-ethyl-N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenecarboxamide is its specificity for MNK1 and MNK2, which makes it a promising candidate for cancer therapy. Additionally, 5-ethyl-N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenecarboxamide has been shown to have low toxicity in preclinical studies, making it a relatively safe compound to use. However, one limitation of 5-ethyl-N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenecarboxamide is its poor solubility in water, which can make it difficult to administer in clinical settings.
Direcciones Futuras
There are several future directions for the research and development of 5-ethyl-N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenecarboxamide. One potential direction is to investigate its use in combination with other cancer treatments, such as immunotherapy. Additionally, further studies are needed to determine the optimal dosage and administration schedule for 5-ethyl-N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenecarboxamide in clinical settings. Finally, more research is needed to understand the potential applications of 5-ethyl-N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenecarboxamide in other diseases, such as inflammation and autoimmune disorders.
Métodos De Síntesis
The synthesis of 5-ethyl-N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenecarboxamide involves several steps, including the preparation of starting materials, formation of intermediates, and final product formation. The process starts with the reaction of 2-thiophenecarboxylic acid with ethylamine to form 2-ethylthiophene-2-carboxamide. This intermediate is then reacted with tetrahydrofuran-2-ylmethylamine to form 5-ethyl-N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenecarboxamide. The final product is then purified using various techniques, such as column chromatography, to obtain a high purity compound.
Aplicaciones Científicas De Investigación
5-ethyl-N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenecarboxamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the activity of specific enzymes, such as MNK1 and MNK2, which are involved in cancer cell growth and proliferation. Studies have also shown that 5-ethyl-N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenecarboxamide can enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy. Additionally, 5-ethyl-N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenecarboxamide has been shown to have potential applications in other diseases, such as inflammation and autoimmune disorders.
Propiedades
IUPAC Name |
5-ethyl-N-[1-(oxolan-2-yl)ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-3-10-6-7-12(17-10)13(15)14-9(2)11-5-4-8-16-11/h6-7,9,11H,3-5,8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYSGNVJJIURMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)NC(C)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2-[(2-fluorobenzyl)oxy]benzyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5461227.png)


![2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]-N-[2-(3-pyridinylamino)ethyl]acetamide](/img/structure/B5461242.png)

![2-{[(2-methyl-1-naphthyl)methyl]thio}-N-phenylacetamide](/img/structure/B5461253.png)


![4-benzyl-5-[1-(2-pyridinylmethyl)-4-piperidinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5461268.png)
![1-allyl-4-[2-(3,4-dimethylphenoxy)butanoyl]piperazine](/img/structure/B5461275.png)
![4-{[3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}-N-2-quinoxalinylbenzenesulfonamide](/img/structure/B5461289.png)

![4-(methylthio)-N-{1-[4-(1-pyrrolidinyl)phenyl]ethyl}benzenesulfonamide](/img/structure/B5461310.png)